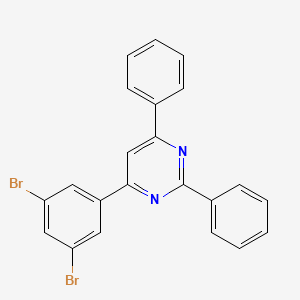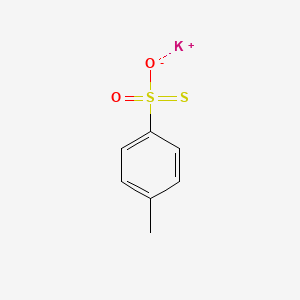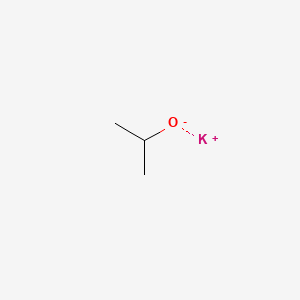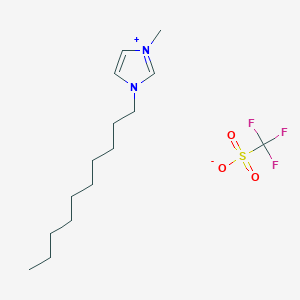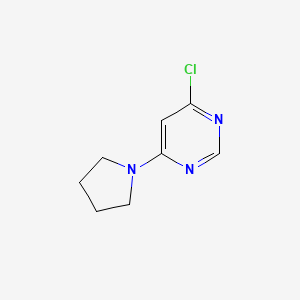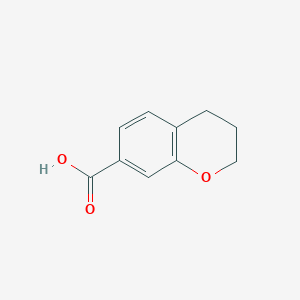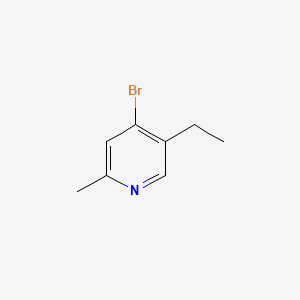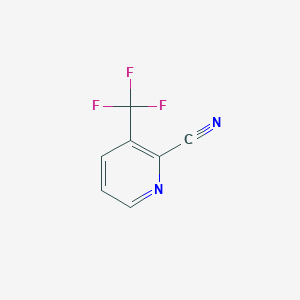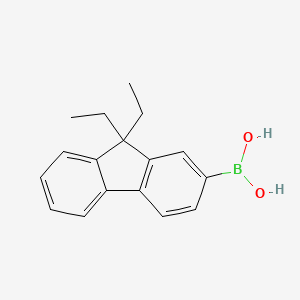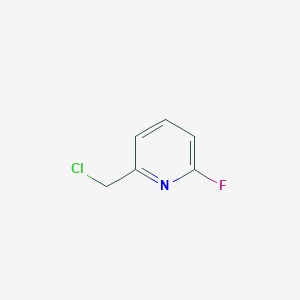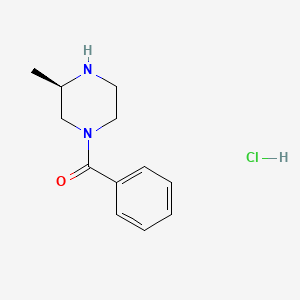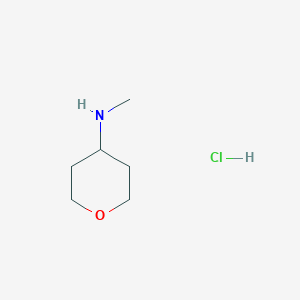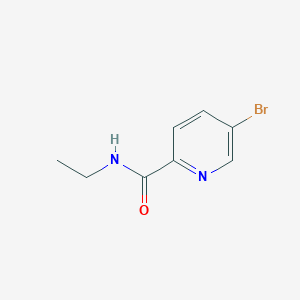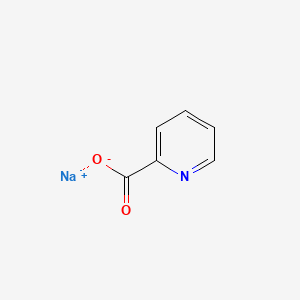
Sodium pyridine-2-carboxylate
描述
Sodium pyridine-2-carboxylate, also known as sodium picolinate, is a sodium salt of pyridine-2-carboxylic acid. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry. It is characterized by its ability to form stable complexes with metal ions, making it useful in various chemical reactions and processes.
准备方法
Synthetic Routes and Reaction Conditions: Sodium pyridine-2-carboxylate can be synthesized through the neutralization of pyridine-2-carboxylic acid with sodium hydroxide. The reaction typically involves dissolving pyridine-2-carboxylic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale neutralization reactions. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants.
化学反应分析
Types of Reactions: Sodium pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it back to pyridine-2-carboxylic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine-2,3-dicarboxylic acid.
Reduction: Pyridine-2-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
Sodium pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metal ion interactions in biological systems.
Medicine: this compound is explored for its potential therapeutic effects, particularly in the context of metal ion chelation therapy.
Industry: It is used in the formulation of metal plating solutions and as a corrosion inhibitor in various industrial processes.
作用机制
The mechanism of action of sodium pyridine-2-carboxylate primarily involves its ability to chelate metal ions. The carboxylate and pyridine nitrogen atoms coordinate with metal ions, forming stable complexes. This chelation process can influence various biochemical pathways and reactions, depending on the specific metal ion involved. For example, in biological systems, it can modulate the activity of metalloenzymes by altering the availability of metal cofactors.
相似化合物的比较
Sodium pyridine-2-carboxylate can be compared with other similar compounds such as:
Sodium benzoate: Both are sodium salts of carboxylic acids, but sodium benzoate lacks the nitrogen atom present in this compound, which affects its coordination chemistry.
Sodium acetate: Similar in being a sodium salt of a carboxylic acid, but sodium acetate does not have the aromatic ring structure of this compound, leading to different chemical properties and applications.
Sodium salicylate: Contains both a carboxylate and a hydroxyl group, offering different reactivity and applications compared to this compound.
属性
CAS 编号 |
57665-05-1 |
|---|---|
分子式 |
C6H5NNaO2 |
分子量 |
146.10 g/mol |
IUPAC 名称 |
sodium;pyridine-2-carboxylate |
InChI |
InChI=1S/C6H5NO2.Na/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9); |
InChI 键 |
MXJCAVBTBVYAGA-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=NC(=C1)C(=O)O.[Na] |
Key on ui other cas no. |
57665-05-1 |
相关CAS编号 |
98-98-6 (Parent) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

